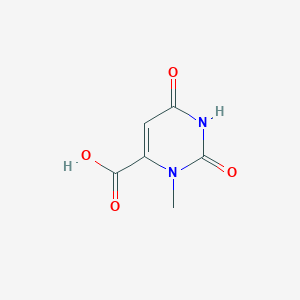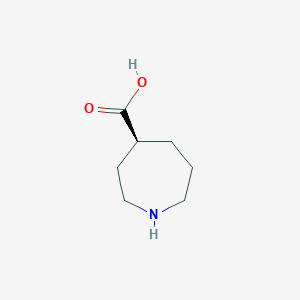
(2R,3S)-tert-Butyl 3-amino-2-methylpiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S)-tert-Butyl 3-amino-2-methylpiperidine-1-carboxylate: is a chemical compound with the molecular formula C11H22N2O2 and a molecular weight of 214.31 g/mol . It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S)-tert-Butyl 3-amino-2-methylpiperidine-1-carboxylate typically involves the reaction of tert-butyl 3-amino-2-methylpiperidine-1-carboxylate with appropriate reagents under controlled conditions. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale chemical synthesis processes, which may include the use of specialized equipment and techniques to ensure high purity and consistent quality .
Análisis De Reacciones Químicas
Types of Reactions: (2R,3S)-tert-Butyl 3-amino-2-methylpiperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions to yield reduced forms of the compound.
Substitution: Substitution reactions can occur, where functional groups on the compound are replaced with other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (2R,3S)-tert-Butyl 3-amino-2-methylpiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is also utilized in various chemical reactions to study reaction mechanisms and pathways .
Biology: In biological research, this compound is used to investigate its effects on biological systems. It may be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes .
Medicine: In the field of medicine, this compound is explored for its potential therapeutic applications. It may be studied for its effects on specific diseases or conditions .
Industry: In industrial applications, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it valuable for various industrial processes .
Mecanismo De Acción
The mechanism of action of (2R,3S)-tert-Butyl 3-amino-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparación Con Compuestos Similares
- tert-Butyl 3-amino-2-methylpiperidine-1-carboxylate
- tert-Butyl trans-4-amino-3-methylpiperidine-1-carboxylate
- trans-tert-butyl 4-amino-2-methylpiperidine-1-carboxylate
Uniqueness: (2R,3S)-tert-Butyl 3-amino-2-methylpiperidine-1-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research and industrial applications .
Propiedades
IUPAC Name |
tert-butyl (2R,3S)-3-amino-2-methylpiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-9(12)6-5-7-13(8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIHBYXILBKXGA-BDAKNGLRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCCN1C(=O)OC(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](CCCN1C(=O)OC(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-fluorophenyl)-2H-pyrazolo[3,4-d]pyrimidine-4-thione](/img/structure/B8070446.png)
![4-methyl-1-propan-2-yl-2H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B8070449.png)






![1-Methyl-4-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine dihydrochloride](/img/structure/B8070498.png)
![rac-(1R,2R,3R,4S)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B8070505.png)



![6-Methyl-2-[3-(pyridine-2-carbonyl)piperidin-1-yl]pyrimidine-4-carboxylic acid](/img/structure/B8070533.png)
